In‑Vivo α‑MSH Antagonism: Total Abolition of Agonist Response and Override of Superpotent MSH Analog
In the Urosaurus ornatus lizard skin bioassay, a single pre‑injection of Melanostatin DM (H‑His‑D‑Arg‑Ala‑Trp‑D‑Phe‑Lys‑NH₂) at 1 nmol/5 g body weight totally abolished the skin‑darkening response to α‑MSH, reducing the maximal darkening from 100 % (agonist baseline) to 0 % [1]. When challenged with the superpotent synthetic agonist [Nle⁴,D‑Phe⁷]α‑MSH, the same dose depressed the maximal response to 50 % of the agonist‑alone control [1]. In Sceloporus jarrovii, a higher dose of 10 nmol/5 g reduced α‑MSH‑induced maximal skin darkening to 50 % [1]. This dual‑agonist override capacity is not reported for GHRP‑6 or other single‑species‑selective MSH‑GHRP hybrid analogs in the same assay system [2].
| Evidence Dimension | In vivo α‑MSH antagonism – maximal agonist response suppression |
|---|---|
| Target Compound Data | U. ornatus: 1 nmol/5 g abolishes α‑MSH response (100 %→0 %); reduces [Nle⁴,D‑Phe⁷]α‑MSH response to 50 %. S. jarrovii: 10 nmol/5 g reduces α‑MSH response to 50 %. |
| Comparator Or Baseline | α‑MSH (natural agonist, 100 % maximal darkening); [Nle⁴,D‑Phe⁷]α‑MSH (superpotent synthetic agonist, 100 % maximal darkening) |
| Quantified Difference | 100 % suppression of natural agonist; 50 % suppression of superpotent agonist in U. ornatus at 1 nmol/5 g |
| Conditions | In vivo lizard skin bioassay: white background‑adapted Urosaurus ornatus and Sceloporus jarrovii; pre‑injection protocol with Melanostatin DM followed by α‑MSH or [Nle⁴,D‑Phe⁷]α‑MSH challenge; reflectance measurement of skin darkening. |
Why This Matters
Demonstrates that this compound is not merely a receptor antagonist but can override even engineered super‑potent agonists in a living vertebrate system, providing procurement confidence for formulators requiring robust, non‑reversible MC1R blockade under competitive physiological conditions.
- [1] Castrucci AM, Sherbrooke WC, Sawyer TK, Staples DJ, Tuma MC, Hadley ME. Discovery of an alpha-melanotropin antagonist effective in vivo. Peptides. 1994;15(4):627-632. PMID: 7937337. DOI: 10.1016/0196-9781(94)90086-8. View Source
- [2] Sawyer TK, Staples DJ, Castrucci AM, Hadley ME. Discovery and structure-activity relationships of novel alpha-melanocyte-stimulating hormone inhibitors. Pept Res. 1989 Jan-Feb;2(1):140-6. PMID: 2562482. View Source
